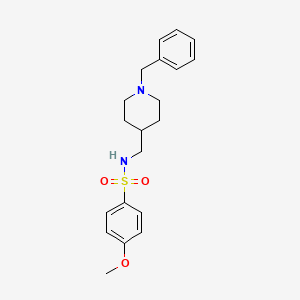

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-25-19-7-9-20(10-8-19)26(23,24)21-15-17-11-13-22(14-12-17)16-18-5-3-2-4-6-18/h2-10,17,21H,11-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEGOHPRCIIVEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in muscle movement and cognitive functions.

Mode of Action

This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission.

Biochemical Pathways

The inhibition of Acetylcholinesterase affects the cholinergic pathway. The cholinergic pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting Acetylcholinesterase, this compound potentially enhances the signaling in these pathways.

Pharmacokinetics

Similar compounds are known to have varying absorption, distribution, metabolism, and excretion (adme) properties. The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics.

Result of Action

The inhibition of Acetylcholinesterase by this compound can lead to an increase in acetylcholine levels. This can enhance cholinergic transmission, potentially improving cognitive function and muscle movement. .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its synthesis, biological activity, and pharmacological implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzylpiperidine moiety linked to a methoxybenzenesulfonamide group. This structural configuration is significant as it combines properties that may enhance its biological activity. The synthesis typically involves the alkylation of piperidine derivatives with sulfonamide groups, allowing for variations that can influence the compound's efficacy at biological targets.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease (AD). For instance, hybrid compounds combining aryl-sulfonamide functions with benzyl-piperidine moieties have shown significant inhibition of AChE (acetylcholinesterase) and Aβ aggregation in vitro, suggesting potential therapeutic applications in AD management .

Table 1: Biological Activity Summary

| Compound Type | AChE Inhibition | Aβ Aggregation Inhibition | Neuroprotection |

|---|---|---|---|

| Benzylpiperidine-sulfonamide hybrids | Moderate to High | Strong | Significant |

2. Affinity for Sigma Receptors

The compound has been evaluated for its affinity towards sigma receptors, specifically sigma1 and sigma2. Research indicates that derivatives of benzylpiperidine show high selectivity for sigma1 receptors with Ki values indicating strong binding affinity. For example, one derivative displayed a Ki value of 3.90 nM for sigma1 receptors, indicating potent activity .

Study on Neuroprotection

In a study involving SH-SY5Y neuroblastoma cells exposed to Aβ peptides, compounds similar to this compound demonstrated significant protective effects against neurotoxicity. The compounds were able to restore cell viability and reduce oxidative stress induced by Aβ exposure .

Sigma Receptor Affinity Study

Another study synthesized various derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide and assessed their binding affinities at sigma receptors. The results showed that modifications on the phenyl ring significantly influenced receptor binding, with certain substitutions enhancing selectivity towards sigma1 receptors .

Pharmacological Implications

The biological activities of this compound suggest its potential as a multi-target agent in treating neurodegenerative diseases and possibly cancer. The dual action of inhibiting both AChE and Aβ aggregation positions it as a promising candidate in Alzheimer's therapy.

Comparison with Similar Compounds

Structural Analogues with Modified Piperidine/Piperazine Moieties

| Compound ID | Structure | Yield (%) | Melting Point (°C) | Molecular Weight (g/mol) | Bioactivity |

|---|---|---|---|---|---|

| 6 | N-(2-(4-Benzylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide | 49 | Oil | 390.18 | AChE inhibition, Aβ aggregation inhibition |

| 7 | N-(2-(4-Benzylpiperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-sulfonamide | 38 | 101–103 | 436.36 | AChE inhibition, Aβ aggregation inhibition |

| 8 | Target compound | 39 | 83–86 | 375.17 | AChE inhibition, Aβ aggregation inhibition |

| 9 | N-((1-Benzylpiperidin-4-yl)methyl)-[1,1’-biphenyl]-4-sulfonamide | 48 | 139–140 | 421.35 | AChE inhibition, Aβ aggregation inhibition |

Key Observations :

- Piperidine vs. Piperazine : Compound 8 (piperidine core) shows a lower molecular weight and melting point compared to piperazine-based analogues (Compounds 6, 7). The rigid piperidine ring may enhance membrane permeability compared to the more flexible piperazine .

Carboxamide Derivatives with Benzylpiperidine Cores

From , carboxamide analogues (e.g., 6b–6f ) differ in functional groups but retain the benzylpiperidine scaffold:

| Compound ID | Structure | Yield (%) | Melting Point (°C) | Bioactivity |

|---|---|---|---|---|

| 6b | N-((1-(2-Chlorobenzyl)piperidin-4-yl)methyl)-1H-Indole-5-carboxamide | 66 | 88–89 | AChE and BuChE inhibition |

| 6c | N-((1-Benzylpiperidin-4-yl)methyl)-1H-indazole-5-carboxamide | 56 | Oil | AChE and BuChE inhibition |

| 8 (Target) | 4-Methoxybenzenesulfonamide derivative | 39 | 83–86 | AChE inhibition, Aβ aggregation inhibition |

Key Observations :

- Functional Group Impact : Carboxamides (6b–6f) exhibit broader activity (AChE and butyrylcholinesterase (BuChE) inhibition) compared to sulfonamides like Compound 8, suggesting the carboxamide group enhances dual-enzyme targeting .

- Physical Properties : Carboxamides generally have higher yields (56–77%) but variable physical states (oils vs. solids) .

Sigma Receptor Ligands with Benzylpiperidine Cores

and highlight N-(1-benzylpiperidin-4-yl)arylacetamides as sigma-1 (σ1) receptor ligands. For example:

Comparison with Compound 8 :

- Structural Divergence : Compound 8’s sulfonamide group replaces the acetamide moiety in sigma ligands, likely abolishing σ1 affinity. This underscores the critical role of the acetamide group in sigma receptor binding .

- Therapeutic Implications : While sigma ligands target neurological disorders (e.g., schizophrenia), Compound 8’s sulfonamide group redirects its activity toward AChE and amyloid pathology.

Sulfonamide Derivatives with Varied Aromatic Substituents

- N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide : Crystal structure analysis reveals distinct packing motifs due to fluorine’s electronegativity .

- KN-93 : A 4-methoxybenzenesulfonamide derivative with a chlorocinnamyl group; it inhibits Ca$ ^{2+} $/calmodulin-dependent kinase II (CaMKII) .

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., fluorine in KN-93) enhance metabolic stability but may reduce solubility compared to Compound 8’s methoxy group .

Q & A

Q. What are the key considerations for synthesizing N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide, and how do reaction conditions influence yield?

Synthesis typically involves multi-step protocols, including:

- Core formation : Piperidine ring functionalization with benzyl and methyl groups.

- Sulfonamide coupling : Reacting 4-methoxybenzenesulfonyl chloride with the piperidine intermediate under controlled conditions.

- Optimization : Catalysts (e.g., triethylamine for deprotonation), solvents (e.g., dichloromethane or DMF), and temperatures (0–25°C) are critical for minimizing side reactions like sulfonamide over-alkylation .

- Purification : Column chromatography or recrystallization ensures >95% purity, as validated by NMR and LC-MS .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential?

- X-ray crystallography : Resolves bond angles, torsion angles, and packing motifs (e.g., piperidine chair conformation and sulfonamide geometry) .

- Spectroscopy :

Q. What are the common impurities or byproducts observed during synthesis, and how are they mitigated?

- Byproducts : Unreacted sulfonyl chloride intermediates or N-alkylated derivatives.

- Mitigation :

- Use excess amine intermediate to drive sulfonamide coupling to completion.

- Monitor reaction progress via TLC and adjust stoichiometry dynamically .

Advanced Research Questions

Q. How does the compound’s piperidine-benzyl moiety influence its biological activity, and what target validation strategies are recommended?

Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?

Q. How can computational modeling guide the design of derivatives with improved selectivity?

- Methods :

- Pharmacophore modeling : Identify critical H-bond acceptors (sulfonamide oxygen) and hydrophobic regions (benzyl group).

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize derivatives .

Q. What strategies optimize solubility and bioavailability for in vivo studies?

- Salt formation : Hydrochloride salts improve aqueous solubility.

- Prodrug design : Introduce ester moieties at the methoxy group for hydrolytic activation in vivo .

Methodological Challenges

Q. How are stereochemical isomers of this compound resolved, and what impact do they have on activity?

- Chiral separation : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution.

- Activity differences : Enantiomers may show 10–100x variations in potency against targets like carbonic anhydrase .

Q. What protocols ensure reproducibility in scaled-up synthesis for preclinical testing?

- Process optimization : Transition from batch to flow chemistry for exothermic steps (e.g., sulfonylation).

- Quality control : Implement in-line PAT (process analytical technology) for real-time monitoring .

Q. How do crystal polymorphism and packing affect formulation development?

- Polymorph screening : Use solvent evaporation or cooling crystallization to identify stable forms.

- Impact : Metastable polymorphs may alter dissolution rates and shelf life, requiring DSC (differential scanning calorimetry) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.